![molecular formula C7H16ClN3O B2954419 1-[3-(Methylamino)propyl]imidazolidin-2-one;hydrochloride CAS No. 2378506-74-0](/img/structure/B2954419.png)

1-[3-(Methylamino)propyl]imidazolidin-2-one;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

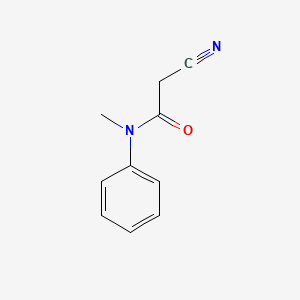

“1-[3-(Methylamino)propyl]imidazolidin-2-one;hydrochloride” is a chemical compound with the CAS Number: 2378506-74-0 . It has a molecular weight of 193.68 . The IUPAC name for this compound is 1-(3-(methylamino)propyl)imidazolidin-2-one hydrochloride .

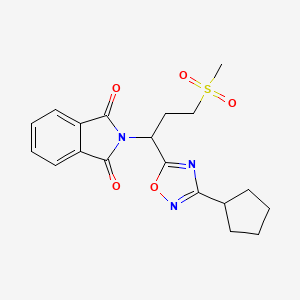

Molecular Structure Analysis

The InChI code for “1-[3-(Methylamino)propyl]imidazolidin-2-one;hydrochloride” is 1S/C7H15N3O.ClH/c1-8-3-2-5-10-6-4-9-7(10)11;/h8H,2-6H2,1H3,(H,9,11);1H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The country of origin is UA . It is shipped at normal temperature .Aplicaciones Científicas De Investigación

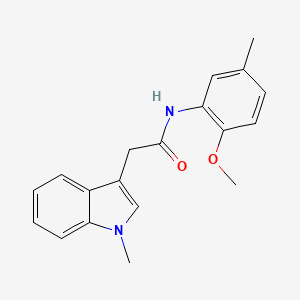

Stereoselective Synthesis

Imidazolidin-4-ones, including compounds like 1-[3-(Methylamino)propyl]imidazolidin-2-one, are frequently used in skeletal modifications of bioactive oligopeptides. These compounds serve as proline surrogates or protect the N-terminal amino acid against hydrolysis. An unexpected stereoselectivity was observed in the formation of imidazolidin-4-one when alpha-aminoamide derivatives of primaquine were reacted with substituted benzaldehydes, indicating the significance of intramolecular hydrogen bonds (Ferraz et al., 2007).

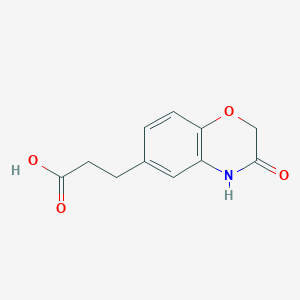

Corrosion Inhibition

Research into 1-(2-ethylamino)-2-methylimidazoline and its derivatives, including imidazolidine, has shown that these compounds can serve as efficient corrosion inhibitors in acidic media. This application is particularly relevant in protecting carbon steel against corrosion, demonstrating the compound's utility in industrial applications (Cruz et al., 2004).

Catalysis

Imidazolidin-2-ones have been employed as catalysts in chemical reactions. For instance, the gold(I)-catalyzed intermolecular hydroamination of ethylene and 1-alkenes with cyclic ureas, including 1-methyl-imidazolidin-2-one, resulted in high yield and regioselectivity. This demonstrates the compound's role in facilitating efficient and selective chemical syntheses (Zhang et al., 2009).

Antifungal Activity

Imidazole analogs of fluoxetine, obtained by substituting the methylamino terminus with an imidazole ring, exhibited potent anti-Candida activity. This suggests the potential of imidazolidin-2-one derivatives in developing new antifungal agents, highlighting their pharmacological importance (Silvestri et al., 2004).

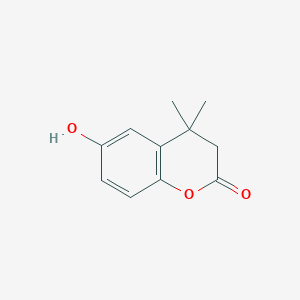

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

1-[3-(methylamino)propyl]imidazolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O.ClH/c1-8-3-2-5-10-6-4-9-7(10)11;/h8H,2-6H2,1H3,(H,9,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOJVAPBEIBWBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1CCNC1=O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2954338.png)

![N-[2-(2-pyridinyl)ethyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2954341.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-fluorophenyl)oxalamide](/img/structure/B2954345.png)

![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2954347.png)

![N-[(1-Aminocyclohexyl)methyl]-2-cyclohexyl-1,3-oxazole-4-carboxamide;dihydrochloride](/img/structure/B2954349.png)

![6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride](/img/structure/B2954353.png)